An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-cyanobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a carboxylic acid group flanked by two chlorine atoms and a para-cyano group, imparts distinct reactivity and makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties of 2,6-dichloro-4-cyanobenzoic acid, including its physical characteristics, spectral data, synthesis, and chemical reactivity. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Quantitative data for 2,6-dichloro-4-cyanobenzoic acid is summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted due to a lack of published experimental values. For comparative purposes, data for the related compounds 4-cyanobenzoic acid and 2,6-dichlorobenzoic acid are also included where available.
| Property | 2,6-Dichloro-4-cyanobenzoic acid | 4-Cyanobenzoic acid | 2,6-Dichlorobenzoic acid |
| CAS Number | 1258298-05-3[1] | 619-65-8[2][3] | 50-30-6[4] |
| Molecular Formula | C₈H₃Cl₂NO₂[1] | C₈H₅NO₂[3] | C₇H₄Cl₂O₂[4] |
| Molecular Weight | 216.02 g/mol [1] | 147.13 g/mol [2] | 191.01 g/mol [5] |
| Appearance | Light brown solid[6] | White to yellowish solid powder[7] | Needles (from ethanol) or white solid[5] |
| Melting Point | Not available | 219-221 °C (decomposes)[2] | 144 °C (291 °F)[5] |
| Boiling Point | Not available | Not available | Sublimes[5] |
| Density | 1.62 g/cm³ (Predicted) | 1.38 g/cm³[7] | Not available |
| XlogP | 2.4 (Predicted)[8] | 1.6[9] | 2.0[5] |
| Solubility | Not available | Soluble in methanol.[7] Water solubility increases at higher pH.[7] | 1 to 10 mg/mL at 20 °C[5] |
Spectral Data
Detailed experimental spectral data for 2,6-dichloro-4-cyanobenzoic acid are not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are summarized below.
¹H NMR Spectroscopy
A published experimental ¹H NMR spectrum for 2,6-dichloro-4-cyanobenzoic acid is available.
| Chemical Shift (δ) | Multiplicity | Integration | Solvent | Reference |
| 8.23 ppm | Singlet | 2H | DMSO-d₆ | [6] |
¹³C NMR Spectroscopy (Predicted)
No experimental ¹³C NMR data for 2,6-dichloro-4-cyanobenzoic acid has been found. The predicted chemical shifts are based on the analysis of similar structures.[10][11][12][13]
| Carbon Atom | Predicted Chemical Shift (δ) |
| Carboxylic Acid (C=O) | ~165-170 ppm |
| Aromatic C-Cl | ~135-140 ppm |
| Aromatic C-CN | ~115-120 ppm |
| Aromatic C-H | ~130-135 ppm |
| Aromatic C-COOH | ~130-135 ppm |
| Cyano (-C≡N) | ~115-120 ppm |
Infrared (IR) Spectroscopy (Predicted)
Key predicted IR absorption bands for 2,6-dichloro-4-cyanobenzoic acid are listed below, based on characteristic functional group frequencies.[14][15][16][17][18]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C≡N (Nitrile) | 2240-2220 |
| C=O (Carboxylic acid) | 1725-1700 |
| C=C (Aromatic) | 1600-1450 |
| C-Cl | 800-600 |
Mass Spectrometry (Predicted)
The predicted mass spectrum of 2,6-dichloro-4-cyanobenzoic acid would show a molecular ion peak ([M]⁺) at m/z 215 and 217 in an approximate 9:6:1 ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).[19][20][21][22][23] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and potentially the cyano group (-CN).[21]
Experimental Protocols
Synthesis of 2,6-Dichloro-4-cyanobenzoic acid
A common method for the synthesis of 2,6-dichloro-4-cyanobenzoic acid is through the hydrolysis of its corresponding methyl ester.[6]
Reaction:
Methyl 2,6-dichloro-4-cyanobenzoate → 2,6-Dichloro-4-cyanobenzoic acid
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)
-
Pyridine (5 mL)
-
Anhydrous lithium iodide (1000 mg, 8 mmol)
-
2N Hydrochloric acid
-
Water
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a round-bottom flask.
-
Add anhydrous lithium iodide to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After cooling, concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to obtain 2,6-dichloro-4-cyanobenzoic acid.
Yield: 380 mg (86%) of a light brown solid.[6]
Chemical Reactivity
2,6-Dichloro-4-cyanobenzoic acid is a versatile building block due to the presence of three reactive functional groups: the carboxylic acid, the cyano group, and the chlorinated aromatic ring.[1]
-
Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions provide a handle for attaching the molecule to various scaffolds.
-
Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, forming a dicarboxylic acid derivative of dichlorobenzene.[1] It can also be reduced to an amine or participate in cycloaddition reactions.
-
Chlorinated Aromatic Ring: The two chlorine atoms are ortho to the carboxylic acid group, which creates a unique steric and electronic environment.[1] While the chlorine atoms are generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the carboxylic acid and cyano groups, they can potentially be displaced under harsh conditions or with specific catalysts.[1] Halogen exchange reactions are also a possibility for further functionalization.[1]
Visualizations
Caption: Synthesis workflow for 2,6-dichloro-4-cyanobenzoic acid.
Caption: Potential reaction pathways for 2,6-dichloro-4-cyanobenzoic acid.
Biological Activity
There is limited direct information on the biological activity of 2,6-dichloro-4-cyanobenzoic acid itself. However, research on the structurally related compound, 2,6-dichloro-1,4-benzoquinone, has shown significant toxicity towards the cyanobacterium Microcystis aeruginosa.[1][24] This compound was found to inhibit cell growth, reduce photosynthetic pigment content, and induce oxidative stress.[24] These findings suggest that chlorinated benzonitrile derivatives may possess notable bioactivity, warranting further investigation into the toxicological and pharmacological profile of 2,6-dichloro-4-cyanobenzoic acid.
Conclusion
2,6-Dichloro-4-cyanobenzoic acid is a chemical entity with considerable promise for synthetic applications. While a comprehensive experimental characterization of its physical and spectral properties is not yet complete, the available data, along with information from related compounds, provides a solid foundation for its use in research and development. The presence of multiple reactive sites offers a wide range of possibilities for chemical modification, making it a valuable tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its chemical reactivity and biological profile.
References
- 1. 2,6-Dichloro-4-cyanobenzoic acid | 1258298-05-3 | Benchchem [benchchem.com]
- 2. 4-Cyanobenzoic acid 99 619-65-8 [sigmaaldrich.com]
- 3. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 4. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 5. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-4-cyanobenzoic acid | 1258298-05-3 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. PubChemLite - 2,6-dichloro-4-cyanobenzoic acid (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 9. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. uni-saarland.de [uni-saarland.de]
- 20. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. mdpi.com [mdpi.com]
